2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with a chloro and a methyl substituent, as well as a pyrimidin-5-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrimidine with a suitable pyrrole derivative under specific conditions. For example, heating the reactants in the presence of a base such as sodium methoxide in butanol can lead to the formation of the desired pyrrolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.
Oxidizing Agents: Agents such as m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Agents like sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer treatment.
Biological Studies: It is used in studies related to cell signaling pathways and protein interactions.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular mechanisms.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused pyrimidine ring and exhibit similar biological properties.
Thiazolopyrimidines: These compounds contain a thiazole ring fused to a pyrimidine ring and are known for their diverse biological activities.
Uniqueness
2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups, along with the pyrimidin-5-yl substituent, makes it a versatile compound for various applications in medicinal chemistry and biological research.
Properties
Molecular Formula |
C11H8ClN5 |
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Molecular Weight |
245.67 g/mol |
IUPAC Name |
2-chloro-7-methyl-4-pyrimidin-5-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H8ClN5/c1-17-3-2-8-9(7-4-13-6-14-5-7)15-11(12)16-10(8)17/h2-6H,1H3 |
InChI Key |
QUTCUYFTHSABMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(N=C(N=C21)Cl)C3=CN=CN=C3 |
Origin of Product |
United States |
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